molecular formula C18H16N2O4S B3677891 3-(2,5-DIMETHYL-3-{[(5Z)-3-METHYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOIC ACID

3-(2,5-DIMETHYL-3-{[(5Z)-3-METHYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOIC ACID

Cat. No.: B3677891
M. Wt: 356.4 g/mol
InChI Key: YJQHINYTKHRISI-DHDCSXOGSA-N
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Description

3-(2,5-DIMETHYL-3-{[(5Z)-3-METHYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOIC ACID is a complex organic compound with a unique structure that combines a pyrrole ring, a thiazolidine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-DIMETHYL-3-{[(5Z)-3-METHYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOIC ACID typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the thiazolidine ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid and nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole-2,5-diones, while reduction of the thiazolidine ring may produce dihydrothiazolidines.

Scientific Research Applications

3-(2,5-DIMETHYL-3-{[(5Z)-3-METHYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,5-DIMETHYL-3-{[(5Z)-3-METHYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOIC ACID involves its interaction with molecular targets such as GATA family proteins. By inhibiting the DNA-binding activity of these proteins, the compound can modulate gene expression and cellular differentiation pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrrole-2,5-diones: These compounds share the pyrrole ring structure and can undergo similar oxidation reactions.

    Thiazolidine derivatives: Compounds with a thiazolidine ring exhibit similar reduction and substitution reactions.

    Benzoic acid derivatives: These compounds can undergo electrophilic aromatic substitution reactions similar to 3-(2,5-DIMETHYL-3-{[(5Z)-3-METHYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOIC ACID.

Uniqueness

The uniqueness of this compound lies in its combination of the pyrrole, thiazolidine, and benzoic acid moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[2,5-dimethyl-3-[(Z)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]pyrrol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-10-7-13(9-15-16(21)19(3)18(24)25-15)11(2)20(10)14-6-4-5-12(8-14)17(22)23/h4-9H,1-3H3,(H,22,23)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQHINYTKHRISI-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)O)C)C=C3C(=O)N(C(=O)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)O)C)/C=C\3/C(=O)N(C(=O)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,5-DIMETHYL-3-{[(5Z)-3-METHYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOIC ACID
Reactant of Route 2
3-(2,5-DIMETHYL-3-{[(5Z)-3-METHYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOIC ACID
Reactant of Route 3
Reactant of Route 3
3-(2,5-DIMETHYL-3-{[(5Z)-3-METHYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOIC ACID
Reactant of Route 4
3-(2,5-DIMETHYL-3-{[(5Z)-3-METHYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOIC ACID
Reactant of Route 5
3-(2,5-DIMETHYL-3-{[(5Z)-3-METHYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOIC ACID
Reactant of Route 6
Reactant of Route 6
3-(2,5-DIMETHYL-3-{[(5Z)-3-METHYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOIC ACID

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